N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide
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Overview
Description
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including benzoyl, hydrazono, and phosphonate groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide typically involves multi-step organic reactions. One common method includes the reaction of appropriate hydrazides with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with diisopropyl phosphite to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazono group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide involves its interaction with specific molecular targets. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazono groups, such as benzoylhydrazones, which also exhibit diverse reactivity and biological activities.
Phosphonates: Compounds like diisopropyl phosphonate, which share the phosphonate group and are used in similar applications.
Uniqueness
Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C22H27N4O5P |
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Molecular Weight |
458.4g/mol |
IUPAC Name |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide |
InChI |
InChI=1S/C22H27N4O5P/c1-16(2)30-32(29,31-17(3)4)20(24-26-22(28)19-13-9-6-10-14-19)15-23-25-21(27)18-11-7-5-8-12-18/h5-17H,1-4H3,(H,25,27)(H,26,28)/b23-15+,24-20+ |
InChI Key |
JOCDPJMMKOZPSA-OJMJSWISSA-N |
SMILES |
CC(C)OP(=O)(C(=NNC(=O)C1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2)OC(C)C |
Isomeric SMILES |
CC(C)OP(=O)(/C(=N/NC(=O)C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C(=NNC(=O)C1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2)OC(C)C |
Origin of Product |
United States |
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